Pyridine-2,3-dicarbaldehyde

Übersicht

Beschreibung

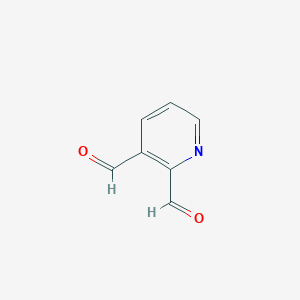

Pyridine-2,3-dicarbaldehyde is an organic compound characterized by the presence of two aldehyde groups attached to a pyridine ring at the 2 and 3 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyridine-2,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of pyridine derivatives. For instance, the oxidation of 2,3-dimethylpyridine using selenium dioxide in a suitable solvent like 1,4-dioxane under reflux conditions yields this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar oxidation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation under reduced pressure are common in industrial settings .

Analyse Chemischer Reaktionen

Condensation Reactions with Amines

Pyridine-2,3-dicarbaldehyde readily undergoes Schiff base formation with primary amines, yielding bis-imine ligands. This reaction is pivotal in coordination chemistry for synthesizing metal complexes.

Key Findings:

-

Reaction with Benzylamine Derivatives :

Condensation with 3-chlorobenzylamine in ethanol under reflux for 4 hours produces bis[(3-chlorobenzylimino)methyl]pyridine ligands. These ligands crystallize as pale orange or off-white solids and are characterized by sharp melting points (e.g., 75°C) and distinct NMR/IR spectral features .-

Conditions : Ethanol, reflux (4–6 hours), equimolar aldehyde-to-amine ratio.

-

Products : Air-stable crystalline ligands with azomethine (–CH=N–) linkages.

-

| Reaction Component | Details |

|---|---|

| Aldehyde | This compound (3 mmol) |

| Amine | 3-Chlorobenzylamine (6 mmol) |

| Solvent | Ethanol |

| Yield | 85% (for L<sup>1</sup> ligand) |

-

Structural Confirmation :

Example: Pyrrolo[3,4-b]pyridine-5,7-diones

-

Reaction with Hydrazine :

this compound reacts with hydrazine under acidic conditions to form pyrrolopyridinedione derivatives. This involves sequential condensation and cyclization steps .

Coordination Chemistry and Metal Complexation

The bis-imine ligands derived from this compound act as tridentate chelators for transition metals like iron(II).

Iron(II) Spin-Crossover Complexes:

-

Ligand Synthesis : Bis-imine ligands (e.g., L<sup>1</sup> and L<sup>2</sup>) coordinate to Fe(II) in a meridional geometry, enabling spin-state transitions between high-spin (HS) and low-spin (LS) states .

-

Magnetic Properties : These complexes exhibit thermally induced spin crossover, detectable via magnetic susceptibility and Mössbauer spectroscopy .

Comparative Reactivity of Pyridine Dialdehydes

The position of aldehyde groups on the pyridine ring significantly influences reactivity:

Reaction Optimization and Challenges

-

Solvent Effects : Polar protic solvents (e.g., ethanol) enhance imine formation kinetics .

-

Byproduct Mitigation : Excess amine (1.1 equivalents) minimizes unreacted aldehyde .

-

Temperature Sensitivity : Reactions above 100°C may lead to decomposition, as observed in copper-mediated oxidations of related compounds .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Pyridine-2,3-dicarbaldehyde serves as a valuable building block in organic synthesis. Its aldehyde functional groups allow for various reactions, including condensation and cycloaddition reactions.

- Aldol Condensation : this compound can undergo aldol condensation to form larger polyfunctional compounds. This property is exploited in synthesizing complex organic molecules.

- Synthesis of Heterocycles : The compound is also used to synthesize heterocyclic compounds, which are essential in pharmaceuticals. For instance, it can be reacted with amines to form pyridine derivatives that exhibit biological activity.

Coordination Chemistry

This compound acts as a ligand in coordination chemistry, forming metal-organic frameworks (MOFs) and coordination polymers.

Case Study: Metal-Organic Frameworks

Research has demonstrated the formation of MOFs using this compound as a ligand. These frameworks exhibit unique properties such as porosity and luminescence.

| Metal Ion | Framework Type | Luminescence Quantum Yield |

|---|---|---|

| Bi(III) | 1D Coordination | 8.36% |

| Cr(III) | Octahedral Complex | Not specified |

The study indicated that the luminescent properties of these complexes could be harnessed for applications in sensors and light-emitting devices .

Medicinal Chemistry

This compound derivatives have shown potential in medicinal applications, particularly in developing antimicrobial agents.

Case Study: Antibacterial Activity

In one study, coordination polymers containing this compound exhibited significant antibacterial activity against Helicobacter pylori, a bacterium associated with gastric ulcers. The structural modifications influenced the antibacterial efficacy, indicating the importance of ligand design in drug development .

Agricultural Applications

The compound has been explored for its potential use in agriculture as herbicides and pesticides due to its ability to form derivatives that inhibit weed growth.

Case Study: Herbicidal Properties

Pyridine-2,3-dicarboxylic acid diamide derivatives have been developed as herbicides effective against various weeds such as Echinochloa crus-galli. These compounds utilize the structure of this compound to enhance their herbicidal activity .

Wirkmechanismus

The mechanism of action of pyridine-2,3-dicarbaldehyde primarily involves its reactivity with nucleophiles due to the presence of aldehyde groups. It can form covalent bonds with amines, leading to the formation of Schiff bases. These reactions are facilitated by the electron-withdrawing nature of the pyridine ring, which increases the electrophilicity of the aldehyde groups .

Vergleich Mit ähnlichen Verbindungen

- Pyridine-2-carboxaldehyde

- Pyridine-3-carboxaldehyde

- Pyridine-4-carboxaldehyde

Comparison: Pyridine-2,3-dicarbaldehyde is unique due to the presence of two aldehyde groups on adjacent carbon atoms of the pyridine ring. This structural feature imparts distinct reactivity compared to its monoaldehyde counterparts. For instance, this compound can undergo intramolecular cyclization reactions that are not possible with pyridine-2-carboxaldehyde or pyridine-3-carboxaldehyde .

Biologische Aktivität

Pyridine-2,3-dicarbaldehyde, a compound derived from the pyridine scaffold, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial activity, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by two aldehyde groups attached to a pyridine ring. Its structural formula is represented as follows:

This compound exhibits unique reactivity patterns due to the presence of the electron-withdrawing pyridine nitrogen and the aldehyde functional groups.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of pyridine derivatives. This compound has been evaluated for its efficacy against various bacterial strains.

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that this compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed using various cancer cell lines. In vitro studies reveal that this compound can induce apoptosis in cancer cells.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The IC50 values suggest that this compound possesses significant cytotoxicity against these cancer cell lines, indicating its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the following pathways:

- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in bacteria and cancer cells.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress leading to cell death.

- Apoptosis Induction : Studies indicate that it may activate apoptotic pathways in cancer cells .

Case Studies

- Antibacterial Activity Against H. pylori : A study highlighted the effectiveness of pyridine derivatives in inhibiting Helicobacter pylori, a significant pathogen associated with gastric ulcers and cancers. The derivatives showed promising results with MIC values comparable to standard antibiotics .

- Cytotoxicity in Breast Cancer Models : In a recent investigation involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .

Eigenschaften

IUPAC Name |

pyridine-2,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-4-6-2-1-3-8-7(6)5-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBLXLFKRJWZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495283 | |

| Record name | Pyridine-2,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4663-93-8 | |

| Record name | Pyridine-2,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.